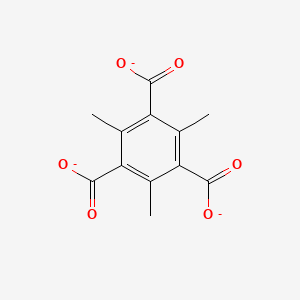

Trimethyl-1,3,5-benzenetricarboxylate

説明

Trimethyl-1,3,5-benzenetricarboxylate, also known as trimethyl trimesate, is an organic compound featuring a central benzene (B151609) ring symmetrically substituted with three methyl ester groups at the 1, 3, and 5 positions. nih.gov This specific arrangement confers a high degree of symmetry and rigidity to the molecule, making it a versatile building block in organic synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | trimethyl benzene-1,3,5-tricarboxylate (B1238097) | nih.gov |

| Synonyms | Trimethyl trimesate, Trimesic acid trimethyl ester | nih.govfishersci.canist.gov |

| CAS Number | 2672-58-4 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂O₆ | nih.govcymitquimica.com |

| Molecular Weight | 252.22 g/mol | nih.govsigmaaldrich.com |

| Appearance | White to almost white crystalline powder or solid | sigmaaldrich.com |

| Melting Point | 145-147 °C | sigmaaldrich.comalkalisci.comchemicalbook.com |

| Boiling Point | 230 °C at 0.5 mmHg | chemicalbook.comchembk.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water | cymitquimica.com |

As a member of the aromatic ester class, this compound's chemical behavior is defined by its three ester functional groups attached to the aromatic core. cymitquimica.com Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. The reactivity of this compound is centered on these ester moieties.

Like other esters, it can undergo hydrolysis—a reaction with water, typically under acidic or basic conditions—to yield its parent carboxylic acid (1,3,5-Benzenetricarboxylic acid) and methanol (B129727). cymitquimica.comlibretexts.orgwikipedia.org It is also susceptible to transesterification, a process where the methyl group of the ester is exchanged with a different alkyl group by reacting with another alcohol. cymitquimica.comlibretexts.orgwikipedia.org The stability of the benzene ring coupled with the reactivity of the three ester groups allows for its use as a trifunctional building block in the synthesis of more complex molecules. cymitquimica.com

The concept of molecular symmetry is crucial in chemistry, as it dictates how molecules interact and assemble into larger structures. fiveable.me this compound possesses a C3 rotational symmetry, meaning the molecule appears unchanged after a 120-degree rotation around an axis passing through the center of the benzene ring. fiveable.me This high degree of symmetry is a direct result of the 1,3,5-substitution pattern.

This C3-symmetry makes the compound an ideal molecular scaffold or building block. researchgate.net In supramolecular chemistry and materials science, C3-symmetric molecules are highly valued for their ability to form well-ordered, predictable, and stable superstructures. researchgate.netnih.gov The rigid and planar nature of the benzene core ensures that the three functional groups are held in a fixed, divergent orientation. This pre-organization is advantageous for constructing complex architectures such as star-shaped molecules, dendrimers, and porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov

Current research involving this compound is primarily focused on two distinct areas: materials science and analytical chemistry.

A major research trajectory is its use in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules. In this context, the parent molecule, 1,3,5-Benzenetricarboxylic acid (trimesic acid), is a common organic linker. researchgate.net this compound serves as a precursor or a modulator in MOF synthesis. For instance, it has been used in the hydrothermal synthesis of a new indium trimesate called MIL-96. researchgate.netosti.gov It has also been employed to synthesize yttrium trimesates with open framework structures. alkalisci.comchemicalbook.comchembk.comalfachemch.comscientificlabs.ie In some syntheses, its slow rate of hydrolysis to the corresponding carboxylic acid can be used to control the nucleation and growth of MOF crystals. frontiersin.org

A second, more specialized application is its use as an analytical standard. A patented method discloses the use of this compound as a standard substance for the detection and monitoring of the synthesis of the pesticide flonicamid (B1672840) and its intermediates. google.com Its presence as an impurity can affect product quality and yield, making it a critical compound to monitor during production. google.com

Structure

2D Structure

3D Structure

特性

分子式 |

C12H9O6-3 |

|---|---|

分子量 |

249.20 g/mol |

IUPAC名 |

2,4,6-trimethylbenzene-1,3,5-tricarboxylate |

InChI |

InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18)/p-3 |

InChIキー |

YJCXTPPWGDHJCL-UHFFFAOYSA-K |

正規SMILES |

CC1=C(C(=C(C(=C1C(=O)[O-])C)C(=O)[O-])C)C(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Route Optimization for Trimethyl 1,3,5 Benzenetricarboxylate

Fischer Esterification from Trimesic Acid

The most common and direct method for synthesizing Trimethyl-1,3,5-benzenetricarboxylate is the Fischer esterification of trimesic acid (benzene-1,3,5-tricarboxylic acid) with methanol (B129727). chemicalbook.commasterorganicchemistry.com This acid-catalyzed reaction is a fundamental process in organic chemistry for converting carboxylic acids and alcohols into esters. numberanalytics.com The reaction is an equilibrium process, and various strategies are employed to drive it toward the formation of the desired triester product. organic-chemistry.orglibretexts.org

Catalytic Systems and Reaction Kinetics

Fischer esterification necessitates an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.comorganic-chemistry.org

Catalytic Systems: Strong Brønsted acids are typically used as catalysts. organic-chemistry.org

Sulfuric Acid (H₂SO₄): This is a widely used, effective, and economical catalyst for this transformation. chemicalbook.commasterorganicchemistry.com

p-Toluenesulfonic Acid (p-TsOH): Another common choice, it is a solid organic acid that is often easier to handle than sulfuric acid. organic-chemistry.org

Hydrochloric Acid (HCl): While effective, its volatility can be a drawback in some setups. masterorganicchemistry.com

Heterogeneous Catalysts: Solid acid catalysts like acidic resins (e.g., Amberlite IR120) or sulfonated carbons can also be employed. mdpi.comresearchgate.net These offer the advantage of easier separation from the reaction mixture, simplifying purification and catalyst recycling. mdpi.com

Reaction Kinetics: The rate of the Fischer esterification is influenced by several factors. numberanalytics.com The mechanism involves the protonation of the carbonyl, nucleophilic attack by methanol to form a tetrahedral intermediate, proton transfer, and subsequent elimination of a water molecule to yield the ester. masterorganicchemistry.comorganic-chemistry.org Higher catalyst concentrations and elevated temperatures generally increase the reaction rate. numberanalytics.com However, the reaction is reversible, and the presence of water, a byproduct, can promote the reverse hydrolysis reaction, slowing the net forward rate. masterorganicchemistry.com

| Catalyst | Type | Key Advantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous (Liquid) | High catalytic activity, low cost. mdpi.com |

| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous (Solid) | Easier to handle than H₂SO₄, effective. organic-chemistry.org |

| Amberlite IR120 | Heterogeneous (Resin) | Easily filtered and recycled, reduces corrosive waste. mdpi.com |

Stoichiometric Considerations for Reaction Efficiency

According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted to favor the product side by adjusting the concentration of reactants or products. libretexts.org To fully convert all three carboxylic acid groups of trimesic acid, at least three equivalents of methanol are stoichiometrically required.

However, to maximize the yield, a large excess of one reactant is typically used. numberanalytics.comorganic-chemistry.org In the synthesis of this compound, methanol is not only the reactant but often serves as the reaction solvent, ensuring it is present in a very large excess. chemicalbook.comoperachem.com This high concentration of alcohol drives the equilibrium significantly towards the formation of the triester, helping to achieve high conversion rates. masterorganicchemistry.com One study demonstrated that increasing the alcohol-to-acid ratio from 1:1 to 10:1 could increase ester yield from 65% to 97% at equilibrium. masterorganicchemistry.com

| Methanol to Trimesic Acid Ratio (mol/mol) | Effect on Equilibrium | Expected Yield |

|---|---|---|

| 3:1 (Stoichiometric) | Equilibrium allows for significant reverse reaction. | Moderate |

| >10:1 (Large Excess) | Shifts equilibrium strongly towards products. masterorganicchemistry.com | High to Quantitative |

| Methanol as Solvent | Maximizes the forward reaction rate and yield. operachem.com | Very High / Near Quantitative |

Yield Optimization and Purity Enhancement Strategies

Beyond using an excess of alcohol, the other primary strategy for yield optimization is the removal of water as it is formed. organic-chemistry.orglibretexts.org This can be achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) or by using dehydrating agents. operachem.com

A typical laboratory procedure involves refluxing trimesic acid in methanol with a catalytic amount of sulfuric acid. chemicalbook.com The reaction is monitored until completion, often running overnight. chemicalbook.com

Purity Enhancement: After the reaction, the mixture contains the desired product, excess methanol, the acid catalyst, and potentially some unreacted starting material or partially esterified intermediates. The purification process involves several steps:

Catalyst Neutralization: The reaction mixture is cooled, and the excess acid catalyst is neutralized. This is commonly done by washing the product (after dissolving it in an organic solvent like chloroform (B151607) or ethyl acetate) with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃). chemicalbook.comoperachem.com

Washing: The organic layer is further washed with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities. operachem.com

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. operachem.com

Recrystallization: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product as a solid with high purity. operachem.com

Following such procedures, yields approaching 100% have been reported for this specific esterification. chemicalbook.com

| Strategy | Purpose | Typical Method |

|---|---|---|

| Use Excess Methanol | Shift equilibrium to favor product formation. masterorganicchemistry.com | Use methanol as the reaction solvent. chemicalbook.com |

| Remove Water | Prevent the reverse (hydrolysis) reaction. organic-chemistry.org | Dean-Stark apparatus with azeotropic solvent. operachem.com |

| Neutralization | Remove the acid catalyst. | Wash with aqueous sodium bicarbonate solution. chemicalbook.com |

| Recrystallization | Enhance final product purity. | Dissolve in a hot solvent and cool to form crystals. operachem.com |

Alternative Synthetic Pathways

While Fischer esterification is the dominant route, other methods have been developed for the synthesis of this compound.

Self-Molecular Condensation and Cyclization Approaches

An alternative pathway involves a one-pot reaction using simpler, non-aromatic starting materials. google.com A patented method describes the synthesis of this compound from either methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate. google.com

In this process, the starting material undergoes a self-molecular condensation and subsequent cyclization reaction under the influence of a basic catalyst. google.com The proposed mechanism involves the formation of a 6-methoxy-1,3,5-hexatriene-1,3,5-tricarboxylate trimethyl ester intermediate, which then cyclizes to form the stable aromatic ring of the target product. google.com A key advantage of this method is that the intermediate does not need to be isolated, simplifying the procedure. This one-pot synthesis is reported to achieve a yield of 40%. google.com

Advanced Methylation Techniques

Beyond the classical acid-catalyzed reaction with methanol, other methylation techniques can be applied to convert carboxylic acids to methyl esters, though they are less common for the bulk synthesis of this specific compound due to cost and reagent toxicity. These methods are generally reserved for substrates that are sensitive to strong acids or high temperatures.

Diazomethane (B1218177) (CH₂N₂): This is a highly effective methylating agent that reacts rapidly with carboxylic acids at room temperature to produce methyl esters with nearly quantitative yields. The only byproducts are nitrogen gas. However, diazomethane is highly toxic and explosive, limiting its use to small-scale laboratory applications.

Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and safer alternative to diazomethane, it also reacts efficiently with carboxylic acids to form methyl esters. It is generally considered less hazardous but still requires careful handling.

These advanced reagents offer high reactivity and mild reaction conditions but are not typically employed for the industrial-scale production of a fundamental building block like this compound, for which the Fischer esterification provides a much more economical and scalable route.

Exploration of Novel Precursors and Reaction Conditions

The conventional synthesis of this compound typically involves the esterification of 1,3,5-benzenetricarboxylic acid. However, research into alternative synthetic pathways has explored the use of novel precursors and reaction conditions to potentially offer advantages in terms of process simplicity and starting material availability.

One such innovative approach utilizes either methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate as the primary starting material. google.com This method proceeds through a self-molecular condensation and cyclization reaction under alkaline catalysis to yield the target product. google.com A notable feature of this synthetic route is its one-pot nature, which eliminates the need for the separation and purification of intermediate compounds. google.com The reaction is carried out in a solvent such as N,N-dimethylformamide, dimethylacetamide, or methanol. google.com This process is reported to be simple to operate and easy to control. google.com

The proposed reaction mechanism involves the initial self-condensation of the precursor under basic conditions, leading to an intermediate, 6-methoxy-1,3,5-hexatriene-1,3,5-tricarboxylate trimethyl ester. google.com This intermediate subsequently undergoes a cyclization reaction to form the aromatic ring of this compound. google.com

Comparative Analysis of Synthetic Routes

The conventional route is characterized by its use of 1,3,5-benzenetricarboxylic acid and methanol, with a strong acid catalyst like sulfuric acid. chemicalbook.com This method is a straightforward esterification that can achieve a very high, near-quantitative yield of 100%. chemicalbook.com The reaction is typically conducted at an elevated temperature (around 72°C) with overnight stirring. chemicalbook.com

In contrast, the novel synthetic method employs more complex precursors, specifically methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate. google.com This route operates under alkaline conditions and is designed as a one-pot process, which simplifies the operational workflow by avoiding the isolation of intermediates. google.com However, the reported yield for this method is 40%, which is significantly lower than that of the traditional esterification. google.com

The following tables provide a detailed comparison of these two synthetic methodologies.

Table 1: Comparison of Synthetic Precursors and Conditions

| Feature | Traditional Esterification | Novel Condensation/Cyclization |

| Precursor 1 | 1,3,5-Benzenetricarboxylic acid chemicalbook.com | Methyl 3-methoxyacrylate or Methyl 3,3-dimethoxypropionate google.com |

| Precursor 2 | Methanol chemicalbook.com | N/A (self-condensation) google.com |

| Catalyst | Sulfuric acid (acidic) chemicalbook.com | Alkali (basic) google.com |

| Solvent | Methanol chemicalbook.com | N,N-Dimethylformamide, Dimethylacetamide, or Methanol google.com |

| Reaction Type | Fischer Esterification | Self-molecular condensation and cyclization google.com |

| Process | Standard reflux | One-pot reaction google.com |

Table 2: Comparative Analysis of Reaction Parameters and Yields

| Parameter | Traditional Esterification | Novel Condensation/Cyclization |

| Temperature | 72°C chemicalbook.com | Not specified |

| Reaction Time | Overnight chemicalbook.com | Not specified |

| Intermediate Isolation | Not required | Not required google.com |

| Product Yield | 100% chemicalbook.com | 40% google.com |

| Operational Simplicity | Simple, well-established | Simple, one-pot process google.com |

Trimethyl 1,3,5 Benzenetricarboxylate As a Core Building Block in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The application of trimethyl-1,3,5-benzenetricarboxylate in the synthesis of MOFs typically involves the in situ hydrolysis of the methyl ester groups to form the tritopic carboxylate linker, 1,3,5-benzenetricarboxylate (BTC³⁻). This ligand's geometry and connectivity are fundamental to creating robust and porous frameworks with a variety of metal ions.

Design Principles for MOF Synthesis utilizing this compound

The rational design of MOFs using this compound as a precursor relies on the principles of reticular chemistry, which focuses on the predetermined assembly of molecular building blocks into ordered networks. The BTC³⁻ ligand, formed upon hydrolysis, acts as a trigonal node, directing the structure's geometry. Key design principles include:

Ligand Functionality and Symmetry: The C₃ symmetry of the BTC³⁻ linker is a powerful tool for creating highly symmetric and porous materials. The rigid nature of the benzene (B151609) backbone ensures the predictability and stability of the resulting framework.

Control of Reaction Conditions: Parameters such as temperature, pressure, solvent system, and the presence of modulators or competing ligands can influence the final structure, sometimes leading to the formation of different polymorphs or topologies from the same set of precursors. Rational linker design is an effective approach to regulate MOF topologies. nih.gov

Coordination Chemistry and Ligand-Metal Interactions

The versatility of the BTC³⁻ ligand is evident in its diverse coordination modes. Each carboxylate group can coordinate to metal centers in a monodentate, bidentate (chelating or bridging), or more complex fashion. This flexibility allows for the formation of various SBUs and, consequently, a wide array of network dimensionalities, from 1D chains and 2D layers to complex 3D frameworks. researchgate.net The interaction between the carboxylate oxygen atoms and the metal ions is typically a hard acid-hard base interaction, resulting in strong and stable coordination bonds. The specific coordination environment around the metal ion (e.g., octahedral, tetrahedral) is a critical factor in determining the final architecture of the MOF. acs.org

Solvothermal and Hydrothermal Synthesis Protocols

Solvothermal and hydrothermal methods are the most common techniques for synthesizing MOFs from this compound. researchgate.netresearchgate.netrsc.org These processes involve heating the reactants (a metal salt and the ester precursor) in a sealed vessel at temperatures typically ranging from 100 to 260 °C. researchgate.netepa.gov

Hydrothermal Synthesis: This method uses water as the solvent. Under these conditions, the this compound hydrolyzes to form 1,3,5-benzenetricarboxylic acid (H₃BTC) and methanol (B129727). The subsequent deprotonation of the carboxylic acid groups allows them to coordinate with the metal ions. A new indium trimesate, MIL-96 (In), was synthesized hydrothermally using this compound in water. researchgate.netosti.gov

Solvothermal Synthesis: This technique employs organic solvents, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), or a mixture of solvents. figshare.com The choice of solvent can significantly influence the resulting MOF structure, affecting factors like crystal size, morphology, and even the topology of the framework. sci-hub.st For example, iron and 1,3,5-benzenetricarboxylic (Fe–BTC) metal–organic coordination polymers are synthesized via a simple solvothermal method. researchgate.net

These synthesis protocols allow for the growth of high-quality single crystals suitable for X-ray diffraction analysis, which is crucial for structure determination. epa.gov

| MOF Designation | Metal Ion(s) | Synthesis Method | Solvent | Key Structural Feature |

|---|---|---|---|---|

| JUC-133 | Cd²⁺ | Solvothermal | DMAc/DMF | 3D topology based on Cd₂(COO)₅ and Cd₂(COO)₄ SBUs. sci-hub.st |

| JUC-134 | Cd²⁺ | Solvothermal | DMSO | Rutile (rtl) topology based on Cd₃(COO)₆ SBUs. sci-hub.st |

| MIL-96 (In) | In³⁺ | Hydrothermal | Water | 3D framework with trinuclear oxo-bridged indium clusters. researchgate.netosti.gov |

| [Zn₆(OH)₃(BTC)₃(H₂O)₃]·7H₂O | Zn²⁺ | Hydrothermal | Water | 3D porous network with 1D channels. epa.gov |

| Fe-BTC (MIL-100(Fe)) | Fe³⁺ | Solvothermal | - | High porosity and stability. researchgate.net |

Mechanistic Studies of MOF Formation from this compound Precursors

Understanding the mechanism of MOF formation is key to controlling the synthesis of desired structures. The process begins with the hydrolysis of the ester precursor, this compound, to its corresponding carboxylic acid. The subsequent self-assembly process involves several key steps:

Deprotonation: The carboxylic acid groups of the H₃BTC ligand deprotonate, a process influenced by the pH of the solution and the temperature.

Coordination and Nucleation: The carboxylate anions coordinate to the metal ions, forming initial clusters or SBUs. These primary units then aggregate to form crystal nuclei.

Crystal Growth: The nuclei grow by the addition of more metal ions and organic linkers, leading to the formation of the final crystalline MOF product.

Studies have shown that the formation of MOFs can be a complex process involving intermediate phases before the final, thermodynamically stable product crystallizes. bohrium.com The preorganized structure and chemistry of the initial metal-ligand clusters can offer significant control over the final nanomaterial synthesis under mild conditions. nih.gov The specific reaction pathway can be influenced by the choice of solvent, which can affect the deprotonation equilibrium and the stability of intermediate species. bohrium.com

Structural Diversity and Topological Characterization of Derived MOFs

The combination of the trigonal BTC³⁻ linker with various metal SBUs leads to a remarkable diversity of MOF structures and topologies. ucl.ac.uknih.gov The connectivity of the nodes (metal SBUs) and the linker defines the underlying net of the framework. Topological analysis is a critical tool for classifying and understanding these complex structures. nih.gov

MOFs derived from BTC³⁻ exhibit a wide range of topologies, including:

hcb (hexagonal or honeycomb): A 2D topology often seen in layered structures.

sql (square lattice): A common 2D topology. rsc.org

rtl (rutile): A 3D topology observed in some BTC-based MOFs, such as JUC-134. sci-hub.st

sit: A (3,6)-connected topology found in a nickel-based MOF. rsc.org

The same set of building blocks can sometimes form different nets depending on the synthesis conditions, highlighting the flexibility and structural diversity inherent in MOF chemistry. ucl.ac.uk The Reticular Chemistry Structure Resource (RCSR) is a database used to classify and identify these network topologies.

| MOF/Complex | Metal Ion(s) | Topology/Net | Connectivity | Reference |

|---|---|---|---|---|

| [Cu(Hbtc)(H₂pyaox)]ₙ | Cu²⁺ | hcb | 3-connected uninodal | nih.gov |

| JUC-134 | Cd²⁺ | rtl | (4·6²)₂(4²·6¹⁰·8³) | sci-hub.st |

| {[Ni₃(BTC)₂(μ₃-OH)(H₂O)₃]·2H₂O·DMAc}ₙ | Ni²⁺ | sit | (3,6)-connected | rsc.org |

| NTU-Z32 | Co²⁺ | - | 2,8-c net | researchgate.net |

| Cd-MOF | Cd²⁺ | sql and 2C1 | - | rsc.org |

Heterometallic and Mixed-Ligand Coordination Architectures

To enhance the functionality of MOFs, researchers have explored the incorporation of multiple types of metal ions (heterometallic) or different organic linkers (mixed-ligand) into a single framework.

Heterometallic MOFs: The synthesis of heterometallic MOFs using BTC³⁻ can be challenging due to the different coordination preferences and reaction kinetics of various metal ions. nih.gov However, successful strategies involve using pre-formed heterometallic molecular clusters as building units, which can then be linked by BTC³⁻ to encode the desired metal combination into the final MOF structure. nih.gov An example includes a Co₃/Na-based framework. rsc.org

Mixed-Ligand MOFs: In this approach, BTC³⁻ is used in conjunction with other organic linkers, often nitrogen-containing ligands like 4,4'-bipyridyl, to create more complex architectures. rsc.org These auxiliary ligands can act as pillars between 2D layers formed by metal ions and BTC³⁻, extending the structure into a 3D framework and modifying the pore size and shape. For example, three MOFs (Cu-MOF-2COOH, Ni-MOF-COOH, and Cd-MOF) were synthesized using 1,3,5-benzenetricarboxylic acid as the main ligand and 4,4′-dipyridyl as a spacer. rsc.org

These strategies significantly expand the structural and functional diversity of materials that can be synthesized from this compound precursors.

Framework Flexibility and Dynamic Behavior

Metal-Organic Frameworks (MOFs) constructed using derivatives of this compound as organic linkers often exhibit remarkable flexibility and dynamic behavior. This "softness" is a departure from the rigidity of traditional porous materials and is crucial for applications such as gas separation, catalysis, and sensing. The dynamic nature of these frameworks is influenced by several factors, including the geometry of the organic linkers, the coordination environment of the metal ions, and the nature of guest molecules within the pores. researchgate.net

The flexibility in these MOFs can manifest as "breathing" or "swelling," where the framework undergoes large-amplitude structural changes in response to external stimuli like temperature, pressure, or the introduction of guest molecules. researchgate.net For instance, the adsorption or desorption of gases can cause significant contraction or expansion of the unit cell. This behavior is often attributed to the lability and dynamic equilibria of the metal-linker bonds, which can exist in various conformations from weakly to tightly bound. rsc.orgrsc.orgosti.gov This dynamic bonding, coupled with the rotational freedom of the phenylene core of the linker, allows the framework to adapt its pore size and shape, leading to selective adsorption properties.

Recent research has highlighted that these dynamic properties are not just a bulk phenomenon but can also be size-dependent in MOF nanoparticles. rsc.orgrsc.org The ability to tune the framework's response by modifying the linker or the metal node opens up possibilities for creating "smart" materials with switchable properties.

Factors Influencing MOF Flexibility

| Factor | Description | Impact on Framework | Reference |

|---|---|---|---|

| Organic Linker | The length, rigidity, and functional groups of the linker. Longer linkers can provide greater flexibility. | Affects the degree of possible structural deformation (breathing/swelling). | researchgate.net |

| Metal Node (SBU) | The coordination geometry and lability of the metal-linker bonds. | Dictates the points of flexure within the framework. Dynamic bonds allow for reversible structural changes. | rsc.orgrsc.org |

| Guest Molecules | The size, shape, and chemical nature of molecules within the pores. | Can induce or inhibit framework transitions by interacting with the pore walls. | researchgate.net |

| External Stimuli | Temperature, pressure, light. | Can provide the energy needed to overcome activation barriers for structural transformations. | researchgate.net |

Supramolecular Assemblies and Architectures

The C3-symmetric nature of the benzene-1,3,5-tricarboxylate (B1238097) core is a powerful motif for directing the self-assembly of molecules into complex supramolecular structures. These assemblies are governed by a delicate balance of non-covalent interactions, leading to a wide array of architectures with emergent properties.

The self-assembly of this compound derivatives is primarily driven by a combination of directional hydrogen bonding, π-π stacking, and van der Waals forces. acs.org The trigonal arrangement of the carboxylate or amide functionalities allows for the formation of predictable and robust intermolecular connections.

In the case of benzene-1,3,5-tricarboxylic acid (TMA), the carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to the formation of extensive two-dimensional (2D) and three-dimensional (3D) networks. acs.org For benzene-1,3,5-tricarboxamides (BTAs), the threefold amide groups facilitate the formation of strong, triple-helical hydrogen bonds, which drive the assembly into one-dimensional (1D) stacks or fibers. acs.orgresearchgate.net The central benzene ring contributes to the stability of these assemblies through π-π stacking interactions between adjacent molecules. Furthermore, hydrophobic interactions, particularly in aqueous media, play a significant role in the assembly of BTA derivatives bearing alkyl chains. nih.govd-nb.info The mechanism of this polymerization can range from isodesmic (all steps have the same association constant) to cooperative (a difficult nucleation step is followed by a more favorable elongation), depending on the specific substituents on the BTA molecule. acs.org

When benzene-1,3,5-tricarboxylic acid (TMA) self-assembles on surfaces, it forms distinct and well-characterized hydrogen-bonded networks. The most common motifs observed, particularly on surfaces like graphite (B72142), are the "chickenwire" and "flower" structures. acs.orgpsu.edu

Chickenwire Motif: This is a hexagonal honeycomb network where all carboxyl groups participate in dimeric hydrogen bonding with neighboring molecules. acs.org This pattern creates porous 2D sheets with nanoscale cavities.

Flower Motif: This is another polymorphic form that can coexist with the chickenwire structure. It involves a more complex hydrogen-bonding pattern with a hybrid of dimeric and trimeric associations between the carboxyl groups. acs.orgpsu.edu

The formation and stability of these networks are influenced by factors such as the solvent, concentration, and the nature of the substrate. acs.orgacs.org These porous networks have potential applications in host-guest chemistry, acting as templates for organizing other molecules. researchgate.net

Benzene-1,3,5-tricarboxamides (BTAs) are a versatile class of molecules known for their ability to self-assemble into well-defined, one-dimensional supramolecular polymers. nih.govacs.org This assembly is driven by the formation of a threefold, helical arrangement of intermolecular hydrogen bonds between the amide groups of adjacent molecules. researchgate.netacs.org These interactions lead to the stacking of the BTA cores, further stabilized by π-π interactions.

The properties and morphology of the resulting assemblies can be precisely tuned by modifying the peripheral side chains attached to the amide groups. nih.gov For example:

Attaching hydrophobic alkyl chains can lead to the formation of organogels or liquid crystalline phases. researchgate.netresearchgate.netresearchgate.net

Introducing water-soluble chains, like polyethylene (B3416737) glycol (PEG), allows for self-assembly in aqueous environments, forming nanofibers or nanorods. nih.govrsc.org

The balance between hydrophobic and hydrophilic chains can be adjusted to create diverse nanostructures, from micelles to nanotapes and nanoribbons. rsc.orgsemanticscholar.org

The dynamic nature of these BTA-based supramolecular polymers, which involves the continuous exchange of monomers, makes them promising candidates for the development of responsive biomaterials and hydrogels. nih.govrsc.org

Self-Assembled Structures of BTA Derivatives

| BTA Derivative Type | Driving Interactions | Resulting Nanostructure | Reference |

|---|---|---|---|

| Alkyl-substituted BTAs | Triple H-bonding, van der Waals | 1D fibers, organogels, liquid crystals | researchgate.netresearchgate.net |

| PEG-substituted BTAs (in water) | Triple H-bonding, hydrophobic effects | Nanofibers, nanorods | nih.gov |

| Amphiphilic BTAs (Alkyl/PEG) | Triple H-bonding, hydrophobic/hydrophilic balance | Micelles, nanotapes, nanoribbons | rsc.orgsemanticscholar.org |

| Peptide-substituted BTAs (in water) | Triple H-bonding, hydrophobic contact | Twisted nanofibers, complex helical structures | nih.gov |

| Carboxylic acid functionalized BTAs (in water) | Triple H-bonding, hydrophobic forces, H-bonding of acid groups | Fibers, membranes, hollow nanotubes | acs.orgnih.gov |

The self-assembly of this compound and its parent acid, TMA, can be confined to two dimensions by using a solid surface as a template. Techniques like Scanning Tunneling Microscopy (STM) have been instrumental in visualizing these surface-confined structures with sub-molecular resolution. acs.orgrsc.orgnih.gov

On surfaces like highly oriented pyrolytic graphite (HOPG), gold (Au), and copper (Cu), TMA molecules form highly ordered, 2D crystalline networks. acs.orgnih.govacs.orgpsu.edu The structure of these networks is a result of the interplay between intermolecular hydrogen bonding and molecule-substrate interactions. nih.gov At low temperatures, TMA often forms flat-lying networks stabilized by extensive hydrogen bonds, similar to the structures found in its bulk crystal. acs.orgpsu.edu

The specific pattern can be influenced by the substrate and environmental conditions. For example, on Cu(100), low temperatures favor hydrogen-bonded networks, while at room temperature, deprotonation of the carboxylic acid groups can lead to the formation of more densely packed arrangements involving coordination with copper adatoms. acs.orgscispace.com The ability to control the assembly on surfaces opens avenues for creating functional nanostructured surfaces for applications in catalysis, sensing, and molecular electronics. acs.org These 2D networks can also be switched between different polymorphic forms by applying an external electric field, demonstrating their potential as responsive surface materials. acs.orgconicet.gov.ar

Polymer Science and Functionalized Derivatives

The rigid, trifunctional nature of the this compound core makes it an excellent monomer or cross-linking agent in polymer science. Its incorporation into polymer backbones can impart specific properties such as increased thermal stability, rigidity, and the potential for creating network or dendritic architectures.

Functionalized derivatives of benzene-1,3,5-tricarboxamides (BTAs) have been extensively explored in the field of supramolecular polymers. By attaching various functional groups to the periphery of the BTA molecule, researchers can create materials with tailored functionalities. For example, BTAs have been functionalized with moieties to create photo-responsive fibers, where the stability and structure of the supramolecular polymer can be controlled with light. nih.govacs.org

Furthermore, the modular synthesis of BTAs allows for the creation of multicomponent systems. By co-assembling different BTA monomers, each carrying a specific function (e.g., a fluorescent dye, a bioactive group), it is possible to create multifunctional fibers where the density and arrangement of functionalities can be controlled. rsc.org This approach is particularly promising for creating advanced biomaterials that can mimic the dynamic and fibrous structures found in nature, such as the extracellular matrix. nih.govrsc.org The development of synthetic routes to create BTAs with inverted amide connectivity further expands the toolkit for designing these complex supramolecular polymers, allowing for easier functionalization without disrupting the self-assembly process. rsc.org

Role in the Synthesis of Novel Polymeric Materials

The symmetrically substituted benzene ring of this compound makes it an ideal starting material for creating a variety of ordered polymeric materials, ranging from crystalline frameworks to self-assembled supramolecular structures. Its primary role is often as a stable precursor to more reactive trifunctional monomers.

One of the most significant applications is in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. While the ester itself is generally unreactive for MOF formation, it is readily hydrolyzed under basic or acidic conditions to yield 1,3,5-benzenetricarboxylic acid (Trimesic acid, H₃BTC). This tricarboxylic acid is a widely used organic linker that coordinates with various metal ions (such as Zn²⁺, Cu²⁺, Al³⁺, and Fe³⁺) to form highly porous, crystalline materials. These MOFs possess vast internal surface areas and tunable pore sizes, making them exceptional candidates for gas storage, separation, and catalysis.

Another key area is the formation of supramolecular polymers . This compound is a direct precursor to Benzene-1,3,5-tricarboxamides (BTAs). Through amidation reactions with various primary amines, the three ester groups are converted into amide functionalities. These BTA molecules are designed to self-assemble through a network of threefold hydrogen bonds, forming long, helical, fibrous nanostructures. By carefully selecting the amine component, the periphery of these supramolecular polymers can be decorated with functional groups, enabling the creation of advanced materials for applications in biomedical engineering and electronics.

| Material Class | Key Monomer/Linker | Synthesis from Precursor | Key Structural Feature | Example Application |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | 1,3,5-Benzenetricarboxylic acid (H₃BTC) | Hydrolysis of ester groups | Porous crystalline network | Gas storage and separation |

| Supramolecular Polymers | Benzene-1,3,5-tricarboxamides (BTAs) | Amidation of ester groups | Helical, hydrogen-bonded fibers | Biomaterials and hydrogels |

| Cross-linked Polyamides | Trimesoyl Chloride | Hydrolysis then chlorination | Covalently cross-linked network | Nanofiltration membranes |

Derivatization Strategies for Tailored Functionality

The chemical versatility of this compound stems from the reactivity of its three methyl ester groups. These groups can be transformed into a variety of other functionalities, allowing for the precise tuning of the molecule's properties and its incorporation into different material systems.

Hydrolysis: The conversion of the trimethyl ester to 1,3,5-benzenetricarboxylic acid is the most fundamental derivatization. This reaction unlocks the ability of the core to coordinate with metal ions for MOF synthesis or to be converted into other derivatives like acid chlorides.

Amidation: Direct reaction with primary or secondary amines converts the esters into amides. This is the cornerstone of synthesizing functional Benzene-1,3,5-tricarboxamides (BTAs). By using amines that carry additional functional groups (e.g., alkyl chains, ethylene (B1197577) glycol units, or fluorescent tags), the solubility, self-assembly behavior, and functionality of the resulting BTA monomers can be precisely controlled. cmu.edursc.org

Reduction: The ester groups can be reduced to hydroxyl groups using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 1,3,5-tris(hydroxymethyl)benzene, a trifunctional alcohol. This triol is a valuable building block in its own right, serving as a core for dendrimers, polyesters, and as a precursor for trifunctional polymerization initiators. nist.gov

Conversion to Acid Chloride: Following hydrolysis to the tricarboxylic acid, the molecule can be reacted with reagents such as thionyl chloride (SOCl₂) to produce trimesoyl chloride. This highly reactive trifunctional acyl chloride is a key monomer in interfacial polymerization reactions, used to create thin-film composite membranes for nanofiltration and reverse osmosis. mdpi.com

| Reaction | Typical Reagent(s) | Product Functional Group | Primary Use of Product |

|---|---|---|---|

| Hydrolysis | NaOH or H₂SO₄ / H₂O | Carboxylic Acid (-COOH) | MOF synthesis, precursor for acid chloride |

| Amidation | Primary Amine (R-NH₂) | Amide (-CONH-R) | Supramolecular polymers, tripodal ligands |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | Precursor for trifunctional initiators, polyesters |

| Chlorination (post-hydrolysis) | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Interfacial polymerization for membranes |

Precursor for Polyoxazolines and Tripodal Ligands

The rigid, threefold symmetry of the this compound core makes it an excellent scaffold for creating complex, multi-armed molecules for specific applications in coordination chemistry and polymer synthesis.

Tripodal Ligands: This compound is a common starting point for the synthesis of C₃-symmetric tripodal ligands. researchgate.netresearchgate.net The typical synthetic route involves the amidation of the three ester groups with a bifunctional amine, such as ethylenediamine. This creates a benzene-1,3,5-tricarboxamide (B1221032) core with three reactive terminal amine groups. These groups can then be further functionalized by reacting them with molecules containing desired chelating units, such as dipicolinic acid or bipyridine derivatives. researchgate.netresearchgate.net The resulting tripodal ligands are capable of encapsulating metal ions, particularly lanthanides, to form stable, luminescent complexes with applications in sensing, imaging, and catalysis.

Polyoxazolines: this compound serves as a precursor to trifunctional initiators used in the synthesis of star-shaped polyoxazolines . beilstein-journals.orgresearchgate.net The synthesis of these initiators typically involves the reduction of the ester to 1,3,5-tris(hydroxymethyl)benzene. The resulting three hydroxyl groups are then converted into effective initiating sites for the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. This is often achieved by esterification with p-toluenesulfonyl chloride (tosyl chloride) or triflic anhydride (B1165640) to create a core with three tosylate or triflate groups. beilstein-journals.orgresearchgate.net Polymerization from this trifunctional core allows for the growth of three polymer arms simultaneously, resulting in a well-defined star polymer architecture. Star-shaped polyoxazolines have distinct properties compared to their linear counterparts, including a more compact structure and a higher density of chain-end functionalities, making them attractive for applications in drug delivery and nanotechnology. beilstein-journals.org

Advanced Research Applications of Trimethyl 1,3,5 Benzenetricarboxylate Derived Systems

Catalytic Systems and Mechanistic Investigations

The unique structural and chemical properties of MOFs derived from the 1,3,5-benzenetricarboxylate linker enable their use in a variety of catalytic applications. The combination of metal nodes and organic linkers creates a versatile platform for designing catalysts with high activity, selectivity, and stability.

Metal-organic frameworks constructed using the BTC linker are exceptional heterogeneous catalysts due to their high surface area, well-defined pore structures, and tunable active sites. acs.orgresearchgate.net These materials bridge the gap between homogeneous and heterogeneous catalysis by offering isolated, well-defined active centers within a solid, recyclable framework. nih.gov The metal nodes can act as Lewis acid sites, while the organic linker itself can be functionalized to introduce Brønsted acidic or basic sites, leading to bifunctional or multifunctional catalysts. acs.orgnih.gov For instance, coordinatively unsaturated metal sites can be generated within the MOF structure by removing solvent molecules, exposing them to act as potent Lewis acids for various organic transformations. nih.govmdpi.com The crystalline and porous nature of these materials allows for size- and shape-selective catalysis, where the diffusion of reactants and products is controlled by the pore dimensions.

The 1,3,5-trimethylbenzene scaffold, the core of the title compound, is fundamental in preorganizing binding elements for creating supramolecular hosts. beilstein-journals.org This principle extends to the BTC linker, which can form discrete, cage-like coordination containers. These molecular flasks create isolated nano-environments that can encapsulate guest molecules. Within these confined spaces, reactant molecules can be brought into close proximity and oriented in a specific manner, leading to enhanced reaction rates and unique selectivities that are not observed in bulk solution. This form of supramolecular catalysis mimics the active sites of enzymes, where reactions occur within a well-defined pocket.

The Knoevenagel condensation, a carbon-carbon bond-forming reaction, serves as a model reaction to test the catalytic activity of BTC-derived MOFs. rsc.org For example, the well-known copper-based MOF, HKUST-1 (also known as Cu-BTC), which utilizes the 1,3,5-benzenetricarboxylate linker, has demonstrated effective heterogeneous catalytic activity for this reaction. researchgate.net The open copper sites in the framework act as Lewis acid centers that activate the carbonyl group of the aldehyde, facilitating the condensation with an active methylene compound. researchgate.net The reaction mechanism often involves the coordination of the aldehyde to the metal center, followed by deprotonation of the active methylene compound by a basic site, and subsequent C-C bond formation. tue.nl The porous structure of the MOF allows for the diffusion of reactants to these active sites and the subsequent release of the product.

Understanding the kinetics and mechanisms of catalytic processes using BTC-derived systems is crucial for optimizing their performance. Kinetic studies can reveal how factors such as reactant concentration, temperature, and catalyst structure affect the reaction rate. scispace.com For MOF-based catalysts, the mechanism often involves the interaction of substrates with either the metal nodes (Lewis acid sites) or functional groups on the organic linkers (Brønsted acid/base sites). nih.gov For example, in combustion studies of 1,3,5-trimethylbenzene, kinetic models are developed to understand the complex reaction pathways, which provides analogous insight into how the benzene (B151609) ring core and its functional groups behave under reactive conditions. researchgate.net In MOF-catalyzed reactions, it has been shown that creating coordinatively unsaturated metal sites is a key step in initiating the catalytic cycle. mdpi.com The recyclability of these solid catalysts can sometimes be affected by processes such as the esterification of carboxylic acid groups within the pores, which can be identified through kinetic analysis of successive catalytic runs. nih.gov

Gas Adsorption and Separation Technologies

The inherent porosity and high surface area of MOFs derived from 1,3,5-benzenetricarboxylate make them premier candidates for gas storage and separation applications. The ability to systematically tune pore size and surface chemistry allows for the design of materials with high selectivity for specific gases. nih.gov

MOFs constructed from the BTC linker exhibit exceptional capability for the selective adsorption of gases like carbon dioxide (CO₂). mdpi.com The interaction between the gas molecules and the MOF can be tuned by changing the metal center. For instance, a MOF synthesized with a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker, itself derived from trimesic acid, showed that the copper-based version (TIBM-Cu) had a significantly higher CO₂ adsorption capacity and CO₂/N₂ selectivity compared to its chromium (TIBM-Cr) and aluminum (TIBM-Al) analogues. mdpi.com This enhanced performance in the copper-based MOF is attributed to the presence of open metal sites that have a strong affinity for CO₂. mdpi.com The uniform micropores of these materials also contribute to size-selective separation of gas molecules. mdpi.com These properties make BTC-derived MOFs highly promising for applications such as post-combustion CO₂ capture from flue gas streams. mdpi.com

| MOF Material | Metal Center | CO₂ Adsorption Capacity (mmol/g) | CO₂/N₂ Selectivity | Reference |

|---|---|---|---|---|

| TIBM-Cu | Copper (Cu) | 3.60 | 53 | mdpi.com |

| TIBM-Al | Aluminum (Al) | 2.10 | 35 | mdpi.com |

| TIBM-Cr | Chromium (Cr) | 1.60 | 10 | mdpi.com |

Quantitative Studies of Gas Adsorption Capacities

Systems derived from trimethyl-1,3,5-benzenetricarboxylate, particularly metal-organic frameworks (MOFs), have been the subject of extensive research to quantify their capacities for adsorbing various gases. These studies are crucial for evaluating their potential in applications such as gas storage and separation. The porous nature and high surface area of these materials, stemming from the specific geometry of the this compound linker, allow for significant uptake of gas molecules.

One of the most studied MOFs in this context is HKUST-1 (also known as Cu-BTC), which is constructed from copper ions and 1,3,5-benzenetricarboxylate linkers. Research has shown that HKUST-1 is a promising adsorbent for clean energy gases. constructor.university Its performance in adsorbing carbon dioxide (CO2) and methane (CH4) has been thoroughly documented. For instance, at ambient temperature and pressures up to 10 bar, HKUST-1 demonstrates significant adsorption capacities for both CO2 and CH4. mdpi.com The presence of open metal sites in the framework plays a key role in the selective adsorption of molecules like CO2, which has a significant quadrupole moment that interacts strongly with these sites. researchgate.net

Furthermore, modifications to the pristine HKUST-1 framework, such as the creation of hybrid materials with graphene-like substances, have been explored to enhance gas adsorption properties. While some hybrid materials show a decrease in gas uptake, others, particularly those functionalized with amino groups, exhibit improved performance, especially for CO2 adsorption at low pressures. nih.gov Another MOF, UHM-30, also prepared using 1,3,5-benzenetricarboxylic acid, has demonstrated an even higher CO2 adsorption capacity compared to HKUST-1, showcasing the potential for tuning adsorption properties through structural modifications. nih.gov

The following interactive table summarizes the quantitative gas adsorption capacities for selected MOFs derived from 1,3,5-benzenetricarboxylate.

Computational Modeling of Gas-Framework Interactions

Computational modeling provides invaluable insights into the interactions between gas molecules and the frameworks of materials derived from this compound. These theoretical studies complement experimental findings by elucidating the mechanisms of adsorption at a molecular level, predicting adsorption behavior, and guiding the design of new materials with enhanced properties. Grand Canonical Monte Carlo (GCMC) simulations are a particularly powerful tool for modeling gas uptake in porous materials like MOFs. aps.org

For HKUST-1, GCMC simulations have been employed to generate gas-adsorbed configurations for various fuel gases, including methane (CH4), ethane (C2H6), and hydrogen (H2), across a range of temperatures and pressures. aps.org These simulations typically utilize force fields, such as the Universal Force Field (UFF), to describe the interactions between the framework and the adsorbed gas molecules. aps.org The results of these simulations can predict adsorption isotherms that show how the amount of adsorbed gas changes with pressure at a constant temperature. aps.org

A key thermodynamic parameter that quantifies the strength of the interaction between the gas molecules and the adsorbent framework is the isosteric heat of adsorption (Qst). This value can be calculated from experimental adsorption isotherms measured at different temperatures or can be predicted using computational methods. For HKUST-1, the isosteric heat of adsorption for CH4 has been observed to be in the range of 10–15 kJ/mol. mdpi.com This value is lower than that for CO2, indicating a weaker interaction of methane with the framework. mdpi.com Computational studies have also been used to investigate the effect of modifying MOF structures, for example, by impregnating them with other molecules, on the isosteric heat of adsorption for CO2. researchgate.net

The following interactive table presents computationally determined or experimentally verified isosteric heats of adsorption for gases in a this compound-derived MOF.

Molecular Recognition and Host-Guest Chemistry

The this compound scaffold is a fundamental building block in the field of molecular recognition and host-guest chemistry. Its rigid, C3-symmetric structure provides a pre-organized platform for the attachment of binding groups, leading to the formation of synthetic receptors with well-defined cavities capable of selectively binding guest molecules.

Design of Receptors Based on Derived Architectures

The design of molecular receptors based on architectures derived from this compound leverages the predictable geometry and chemical functionality of this core structure. A prominent class of molecules in this area are the benzene-1,3,5-tricarboxamides (BTAs). rsc.org The amide groups in BTAs are capable of forming strong, directional hydrogen bonds, which are key to their ability to self-assemble into well-defined supramolecular structures. rsc.org This self-assembly behavior can be harnessed to create complex, ordered systems for molecular recognition.

By modifying the peripheral groups attached to the amide nitrogens, the solubility, size, and shape of the resulting supramolecular structures can be tuned. This allows for the design of receptors with cavities tailored to bind specific guest molecules. The multivalent nature of the BTA scaffold, with its three convergent amide groups, is particularly advantageous for creating receptors that can engage in multiple simultaneous interactions with a guest, leading to high binding affinity and selectivity. rsc.org The versatility of BTAs has led to their use in a wide range of applications, from nanotechnology to biomedical fields. rsc.org The systematic study of how different side chains on the BTA core affect their self-assembly and guest-binding properties is an active area of research.

Investigation of Binding Affinities and Selectivities

A critical aspect of molecular recognition is the quantitative investigation of the binding affinities and selectivities of host-guest complexes. The substitution pattern on the benzene ring of the host molecule can have a significant impact on its binding properties. Studies have compared the binding affinities of hosts based on 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds. nih.gov

It is believed that the ethyl groups in 1,3,5-triethylbenzene-based hosts can create a "steric-gearing" effect, which directs the binding elements toward the same face of the central ring, thereby pre-organizing the host for guest binding and increasing the binding affinity. nih.gov In contrast, the 1,3,5-trimethylbenzene scaffold does not exhibit this steric-gearing effect. Nevertheless, hosts based on the 1,3,5-trimethylbenzene scaffold have also been found to have improved binding affinities compared to their unsubstituted analogues. nih.gov

Comparative studies have shown a range of differences in binding affinity between ethyl- and methyl-substituted hosts, with an average change in the Gibbs free energy of binding (ΔΔG) of 0.4 kcal/mol in favor of the ethyl-substituted hosts. nih.gov This suggests that while the steric gearing of the ethyl groups provides an energetic advantage, the magnitude of this advantage can be small and is dependent on the specific binding groups involved. nih.gov The installation of methyl groups at the 1,3,5-positions generally leads to consistent but relatively small increases in binding affinity compared to unsubstituted hosts. nih.gov

The following interactive table provides a summary of the comparative binding affinities.

Theoretical and Computational Chemistry of Trimethyl 1,3,5 Benzenetricarboxylate and Its Derivatives

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure and properties of molecules like Trimethyl-1,3,5-benzenetricarboxylate. These calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of molecular systems.

DFT calculations are instrumental in analyzing the electronic structure of this compound. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.

For instance, in related benzene (B151609) derivatives, DFT calculations have been used to determine these energy levels and predict their chemical behavior. The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen atoms of the carboxylate groups are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the methyl groups and the benzene ring would exhibit positive potential.

Table 1: Calculated Electronic Properties of a Representative Benzene Derivative using DFT

| Property | Calculated Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Gap | 5.67 |

| Ionization Potential | 7.25 |

| Electron Affinity | 1.58 |

Note: This data is illustrative for a related benzene derivative and not specific to this compound.

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, typically performed using DFT methods, find the minimum energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

For this compound, a key aspect of its geometry is the orientation of the three methoxycarbonyl groups relative to the benzene ring. These groups can rotate around the C-C single bonds, leading to different conformers. While the benzene ring itself is planar, the ester groups may be twisted out of the plane to minimize steric hindrance. Theoretical studies on similar 1,3,5-trisubstituted benzene derivatives have shown that the preferred conformation often involves a compromise between electronic conjugation (favoring planarity) and steric repulsion (favoring non-planarity). In the solid state, crystal packing forces can also influence the observed conformation.

Table 2: Selected Optimized Bond Lengths and Angles for a Benzene Tricarboxylate Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(ring)-C(ring) | 1.39 Å |

| C(ring)-C(ester) | 1.50 Å | |

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C-C-C (ring) | 120.0° |

| C(ring)-C(ester)-O | 124.5° |

Note: The values presented are typical for similar structures and serve as an example.

DFT calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO).

Vibrational spectra, such as infrared (IR) and Raman spectra, can also be simulated. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. This allows for the assignment of specific spectral peaks to particular vibrational modes of the molecule, such as the stretching of the C=O bonds in the ester groups or the vibrations of the benzene ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes such as self-assembly and the conformational changes of complex structures.

MD simulations are a powerful tool for understanding how molecules of this compound might aggregate and organize into larger supramolecular structures. While specific MD studies on this compound are not widely reported, extensive research on the self-assembly of its amide derivatives, benzene-1,3,5-tricarboxamides (BTAs), provides significant insights. These studies show that BTAs can self-assemble into one-dimensional, helical stacks through intermolecular hydrogen bonding between the amide groups. nih.gov

For this compound, which lacks the strong hydrogen-bonding amide groups, self-assembly would be driven by weaker non-covalent interactions such as π-π stacking between the benzene rings and van der Waals forces. MD simulations could be used to explore the thermodynamics and kinetics of this process, revealing the preferred packing arrangements and the stability of the resulting aggregates in different solvents. The simulations can track the trajectories of individual molecules, providing a detailed picture of the self-assembly pathway.

This compound can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. MD simulations can be used to investigate the dynamic behavior of these extended structures. These simulations can provide information on the flexibility of the polymer framework, the diffusion of guest molecules within the pores, and the response of the structure to changes in temperature and pressure.

For coordination polymers involving ligands similar to this compound, MD simulations have been used to study their mechanical properties, thermal stability, and the dynamics of guest-host interactions. Understanding these dynamic properties is crucial for the design of functional materials for applications such as gas storage, separation, and catalysis.

Computational Design of Novel Materials

The computational design of novel materials leveraging this compound, primarily through its deprotonated form, 1,3,5-benzenetricarboxylate (BTC), as a structural linker, has become a cornerstone in the development of advanced porous materials. This in silico approach allows for the prediction of material properties and the screening of countless hypothetical structures for specific applications, thereby accelerating the discovery of new, high-performing materials and reducing the reliance on time-consuming and costly experimental synthesis. rsc.orgresearchgate.net The inherent modularity of Metal-Organic Frameworks (MOFs), which are a key class of materials synthesized using the BTC linker, makes them particularly amenable to computational design and high-throughput screening. rsc.org

Predictive Modeling for MOF Architectures

Predictive modeling plays a crucial role in the rational design of Metal-Organic Frameworks (MOFs) by forecasting their crystal structures and properties before synthesis. The use of computational methodologies allows researchers to explore the vast chemical space created by combining organic linkers, such as 1,3,5-benzenetricarboxylate (BTC), with various metal nodes. arxiv.org This approach is essential for understanding the relationship between the molecular building blocks and the final architecture of the MOF. taylorfrancis.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic properties of MOFs. scielo.brosti.gov By calculating the electronic structure, DFT can provide insights into the stability of different MOF conformations and the nature of the interactions between the metal centers and the BTC linker. scielo.brresearchgate.net For instance, DFT calculations have been employed to determine properties like band gaps, which are critical for photo-anode applications in solar cells. scielo.br Benchmarking studies have shown that while different DFT functionals may yield slight variations in predicted properties, they are generally accurate enough for most practical applications. rsc.org

Molecular Dynamics (MD) simulations offer a way to understand the dynamic behavior of MOF structures. mdpi.commdpi.com These simulations can model the flexibility of the framework, including the movement of the BTC linkers, and how this flexibility influences the material's properties and interactions with guest molecules. mdpi.com This is particularly important for predicting how the MOF architecture will respond to external stimuli such as temperature and pressure.

Recent advancements in computational methods have led to the development of deep generative models, such as MOFFlow, specifically designed for the prediction of MOF structures. openreview.netarxiv.org These models can significantly outperform traditional methods in both accuracy and speed, especially for complex structures with large unit cells. openreview.net By treating the metal nodes and organic linkers as rigid bodies, these models can efficiently explore the potential energy landscape to identify stable MOF architectures. openreview.netarxiv.org Data-driven approaches, including the use of coarse-grained neural networks, are also being implemented to predict the underlying topology of MOFs, which is a key determinant of their final structure. arxiv.org

The table below summarizes some of the key computational methods used in the predictive modeling of MOF architectures incorporating the 1,3,5-benzenetricarboxylate linker.

| Computational Method | Predicted Properties | Key Insights |

| Density Functional Theory (DFT) | Geometric parameters, electronic band structure, stability, partial charges. scielo.brrsc.org | Provides quantum mechanical insights into bonding and electronic properties. scielo.brresearchgate.net |

| Molecular Dynamics (MD) | Framework flexibility, guest molecule dynamics, diffusion pathways. mdpi.commdpi.com | Elucidates the dynamic behavior and structural response of the MOF. mdpi.com |

| Deep Generative Models (e.g., MOFFlow) | Crystal structure prediction for complex MOFs. openreview.netarxiv.org | Offers a faster and more accurate alternative to traditional prediction methods. openreview.net |

| Coarse-Grained Neural Networks | Underlying net topology of the crystal graph. arxiv.org | Facilitates the prediction of MOF architecture from its constituent building blocks. arxiv.org |

In Silico Screening for Functional Applications

In silico screening, also known as high-throughput computational screening (HTCS), has emerged as an indispensable tool for the rapid evaluation of large libraries of MOFs for specific functional applications. rsc.orgresearchgate.netrsc.org This approach utilizes molecular simulations to predict the performance of thousands of real and hypothetical MOF structures, including those based on the 1,3,5-benzenetricarboxylate (BTC) linker, thereby guiding experimental efforts toward the most promising candidates. rsc.orgmdpi.com

A primary application of in silico screening for BTC-based MOFs is in the field of gas separation and storage. rsc.orgresearchgate.net Grand Canonical Monte Carlo (GCMC) simulations are widely used to predict gas adsorption isotherms, selectivities, and working capacities for various gases such as CO2, CH4, and N2. rsc.orgresearchgate.netnih.gov For example, simulations have been used to compare the performance of different MOFs, such as Cu-BTC and IRMOF-1, for natural gas separation, revealing that Cu-BTC exhibits higher selectivity for CO2 over CH4 and N2. researchgate.net The insights gained from these simulations can be used to identify MOFs with optimal pore sizes and surface chemistries for a given separation task. rsc.orgnih.gov

Furthermore, computational screening can be used to assess the stability and performance of MOFs under various conditions. For instance, MD simulations have been used to evaluate the interaction of functionalized Cu-BTC MOFs with pollutants like Rhodamine B, demonstrating that functionalization can significantly enhance adsorption efficiency. researchgate.net The following table presents a summary of findings from various in silico screening studies on BTC-based MOFs.

| Application | MOF System | Computational Method(s) | Key Performance Metric(s) | Findings |

| Natural Gas Separation | Cu-BTC, IRMOF-1 | Grand Canonical Monte Carlo (GCMC) | Adsorption Selectivity (CO2/CH4, CO2/N2) | Cu-BTC shows higher selectivity for CO2 over CH4 and N2 compared to IRMOF-1. researchgate.net |

| Dye Removal | Functionalized Cu-BTC | Molecular Dynamics (MD), Metadynamics | Interaction Energy, Free Energy of Adsorption | Functionalization with -NO2, -OH, and -NH2 groups enhances the adsorption of Rhodamine B. researchgate.net |

| He/N2 Separation | General MOF database | GCMC, Equilibrium Molecular Dynamics (EMD) | Adsorption, Diffusion, and Membrane Selectivities | MOFs were found to be more efficient than zeolites for both adsorption-based and membrane-based separation. nih.govbohrium.com |

| CO2 Capture | Precision-Engineered MOFs | GCMC, DFT | CO2 uptake, Selectivity over H2O | Top-performing candidates were identified by integrating stability criteria with adsorption performance. nih.gov |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of Trimethyl-1,3,5-benzenetricarboxylate, offering detailed insights into its molecular framework, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Due to the molecule's high degree of symmetry, its NMR spectra are characteristically simple and provide unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum is defined by two distinct signals, reflecting the two unique proton environments. The three equivalent aromatic protons on the benzene (B151609) ring produce a singlet, while the nine equivalent protons of the three methyl ester groups also produce a singlet.

¹³C NMR: Similarly, the carbon-13 NMR spectrum shows a limited number of peaks due to molecular symmetry. There are three distinct carbon environments: the methyl carbons, the aromatic carbons bonded to hydrogen, and the aromatic carbons bonded to the carboxylate groups, along with the carbonyl carbon of the ester group.

| Nucleus | Signal | Environment | Observed Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | Singlet | Aromatic C-H | ~8.8 |

| ¹H | Singlet | Ester -OCH₃ | ~4.0 |

| ¹³C | Peak 1 | Ester -C=O | 165.2 |

| ¹³C | Peak 2 | Aromatic C-H | 134.7 |

| ¹³C | Peak 3 | Aromatic C-COOCH₃ | 131.5 |

| ¹³C | Peak 4 | Ester -OCH₃ | 52.7 |

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic bands that correspond to the vibrational modes of specific chemical bonds. nist.gov Key absorptions include a strong band for the carbonyl (C=O) stretching of the ester groups, C-O stretching vibrations, and bands associated with the aromatic ring. nist.govnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000 | C-H Stretch | Aromatic |

| ~1730 | C=O Stretch | Ester |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

The FT-IR spectrum serves as a molecular fingerprint, useful for confirming the identity of the compound and assessing its purity. researchgate.net It is also instrumental in monitoring reactions, for instance, by observing the disappearance of the broad O-H stretch of the parent trimesic acid and the appearance of the characteristic ester C=O stretch upon successful esterification. researchgate.net

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons. As this compound is a diamagnetic molecule with no unpaired electrons, it is EPR-silent and not directly studied by this technique.

However, EPR spectroscopy is critically important in the characterization of paramagnetic materials synthesized from this compound or its parent acid, 1,3,5-benzenetricarboxylic acid. escholarship.org This is particularly relevant in the field of metal-organic frameworks (MOFs), where the parent acid is a common linker used to coordinate with paramagnetic metal ions such as Cu(II), Mn(II), Co(II), or Ni(II). arxiv.orgrsc.org In these cases, EPR provides invaluable information about the electronic environment, oxidation state, and magnetic interactions of the metal centers within the MOF structure. arxiv.org

UV/Visible spectroscopy measures the electronic transitions within a molecule. This compound exhibits a maximum absorption (λmax) in the ultraviolet region, typically around 282 nm when measured in acetonitrile. This absorption corresponds to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups of the esters.

While detailed spectroelectrochemical studies on the isolated ester are not widely reported, UV/Vis spectroscopy is a fundamental tool for characterizing materials derived from it. For example, in the study of MOFs synthesized using the parent trimesic acid, UV/Vis diffuse reflectance spectroscopy is used to determine the optical properties and estimate the energy bandgap of the resulting framework, which is crucial for applications in photocatalysis. researchgate.net

Crystallographic Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

While a specific entry for the single-crystal structure of this compound was not found in the searched crystallographic databases, the structure of the closely related analogue, Triethyl-1,3,5-benzenetricarboxylate, has been determined and is available in the Cambridge Structural Database (CSD). nih.gov This suggests that suitable single crystals of the trimethyl ester would allow for a similar detailed structural elucidation, providing definitive proof of its molecular conformation and intermolecular interactions in the solid state.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, thereby enabling accurate purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. sielc.com It is particularly valuable for assessing the purity of a sample and for monitoring the progress of a chemical reaction over time. bridgewater.edu In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases.

The method is highly effective for isolating impurities during preparative separations. sielc.com For the analysis of its parent compound, trimesic acid, HPLC has been used to completely separate the main component from its impurities, providing a foundation for quality control during synthesis. google.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |